

# Unveiling the Molecular Architecture of Butyrolactone II: A Spectroscopic Guide

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## Compound of Interest

Compound Name: *Butyrolactone II*

Cat. No.: *B2880108*

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the structural elucidation of **Butyrolactone II**, a natural product isolated from fungal sources such as *Aspergillus terreus*.<sup>[1][2]</sup> This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. It details the key spectroscopic data, experimental methodologies, and relevant biological pathways associated with this compound.

## Spectroscopic Data for Butyrolactone II

The structural determination of **Butyrolactone II**, identified as methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate, relies on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein has been compiled from foundational literature, primarily the work of Rao et al. (2000), who unambiguously assigned the proton and carbon signals using 2D-NMR experiments.<sup>[3]</sup>

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum provides crucial information about the proton environment in the molecule. The assignments for **Butyrolactone II** are summarized in the table below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J in Hz)	Assignment
Data not available in search results			

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of **Butyrolactone II**. The chemical shifts are indicative of the different carbon types (methyl, methylene, methine, and quaternary).

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
Data not available in search results		

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of **Butyrolactone II**. The fragmentation pattern observed in MS/MS experiments further corroborates the proposed structure.

Parameter	Value
Molecular Formula	C <sub>19</sub> H <sub>16</sub> O <sub>7</sub>
Molecular Weight	356.33 g/mol
Precursor Ion (m/z)	356.97 [M+H] <sup>+</sup>
MS/MS Fragmentation Ions (m/z)	
324.833862	
297.053101	
263.150879	
294.917603	
279.030762	

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the key functional groups present in **Butyrolactone II**. The characteristic absorption bands are indicative of hydroxyl, carbonyl, and aromatic moieties.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available in search results	

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data acquisition. The following are generalized protocols for the key analytical techniques used in the structure elucidation of natural products like **Butyrolactone II**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Butyrolactone II** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD). The choice of solvent depends on the solubility of the compound and the desired resolution of hydroxyl proton signals. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition:
  - <sup>1</sup>H NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
  - <sup>13</sup>C NMR: Spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm, a 45-degree pulse angle, and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals. Proton decoupling is applied to simplify the spectrum.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are performed using standard pulse programs provided by the spectrometer manufacturer. Key parameters such as the number of increments in the indirect dimension and the evolution delays are optimized to obtain clear correlations.

## Mass Spectrometry (MS)

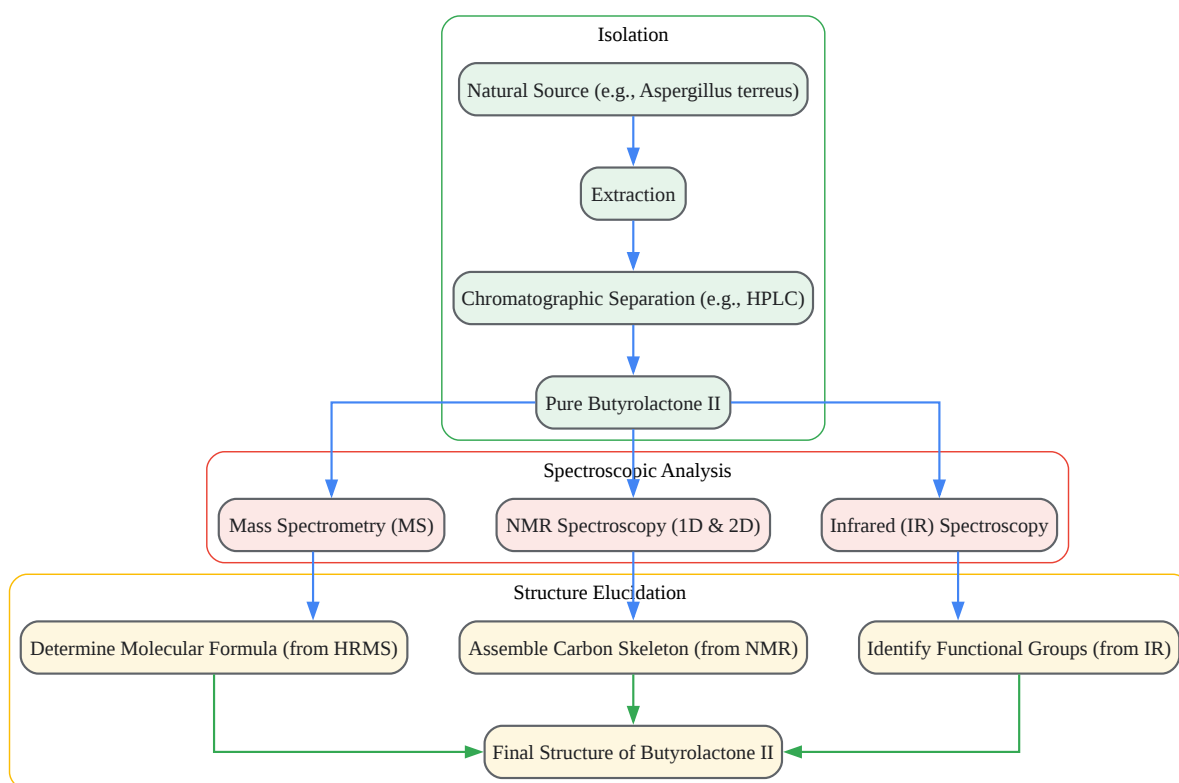
- **Sample Preparation:** A dilute solution of **Butyrolactone II** (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
- **Data Acquisition:**
  - **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is commonly used.
  - **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically employed to generate the protonated molecular ion  $[M+H]^+$ .
  - **MS<sup>1</sup> Scan:** A full scan is performed to determine the accurate mass of the molecular ion and deduce the elemental composition.
  - **MS<sup>2</sup> (Tandem MS):** The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern, which provides structural information.

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Thin Film:** A small amount of the purified compound is dissolved in a volatile solvent (e.g., chloroform or methanol). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.
  - **KBr Pellet:** A few milligrams of the sample are finely ground with anhydrous KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

## Visualizations

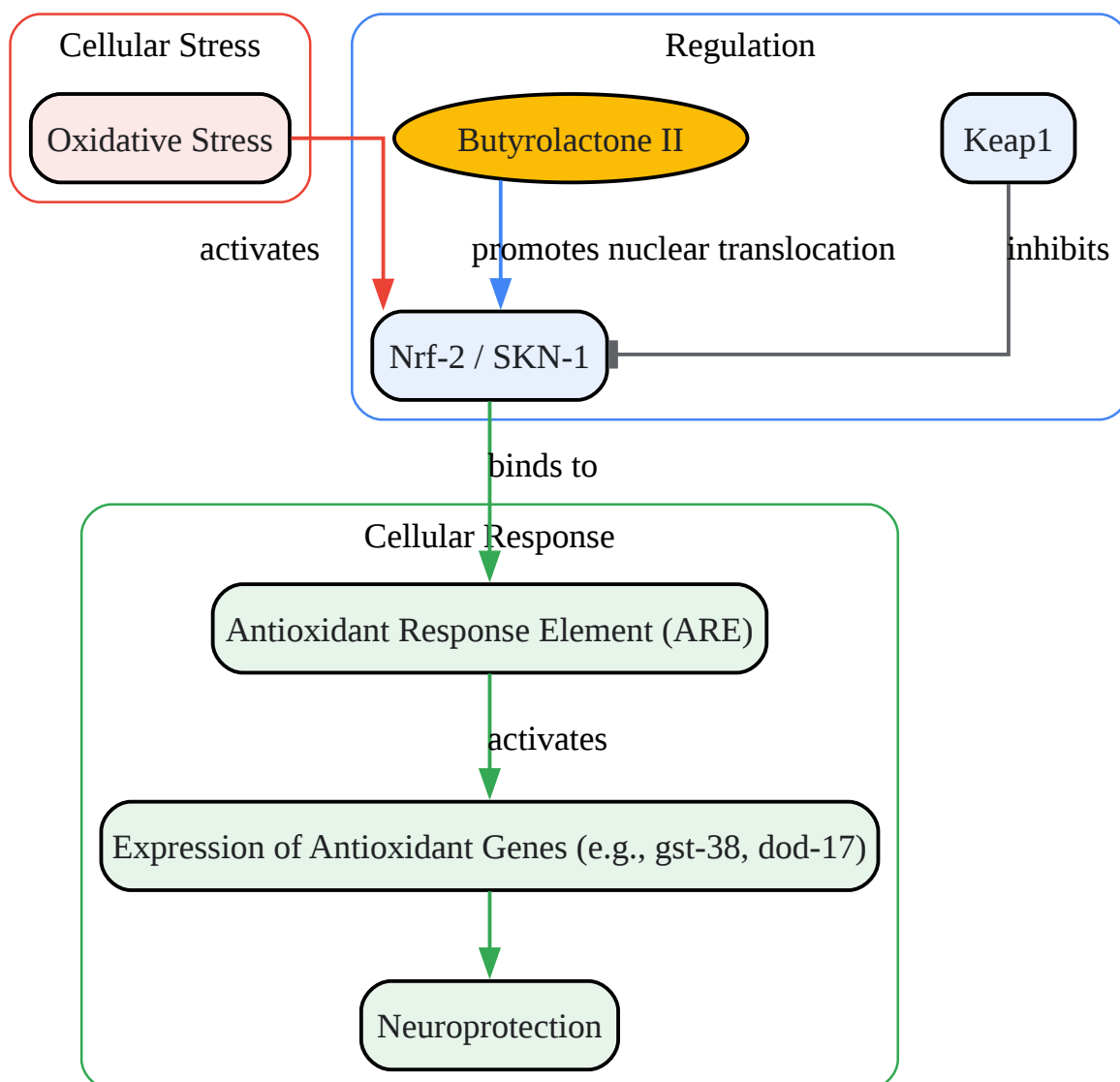
The following diagrams illustrate the logical workflow for structure elucidation and a key signaling pathway influenced by **Butyrolactone II**.



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*Experimental workflow for the structure elucidation of **Butyrolactone II**.*

Recent research has highlighted the neuroprotective effects of **Butyrolactone II**, which are mediated through the Nrf-2/SKN-1 signaling pathway.[4] This pathway is a critical regulator of cellular defense against oxidative stress.



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*Nrf-2/SKN-1 signaling pathway modulated by **Butyrolactone II**.*

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